Aflatoxin R0
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Overview
Description
Aflatoxin R0 is a type of mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound, like other aflatoxins, is known for its potent toxicity and carcinogenic properties. It is a difuranocoumarin derivative, structurally characterized by a coumarin center and synthesized through a polyketide biosynthetic pathway in the fungus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin R0 involves a complex polyketide pathway in the producing fungi. The biosynthesis starts with the formation of a polyketide chain, which undergoes cyclization and various enzymatic modifications to form the difuranocoumarin structure. Key enzymes involved include polyketide synthase and cytochrome P450 monooxygenases .
Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, it can be produced by cultivating Aspergillus flavus or Aspergillus parasiticus under controlled conditions that favor aflatoxin production. This involves maintaining specific temperature, humidity, and nutrient conditions to optimize fungal growth and toxin production .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin R0 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Chemical modifications can occur at various functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Formation of aflatoxin-exo 8,9-epoxide, a highly reactive and toxic intermediate.
Reduction: Formation of less toxic metabolites.
Substitution: Modified aflatoxin derivatives with altered toxicity profiles.
Scientific Research Applications
Aflatoxin R0 has several applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of mycotoxins.
Biology: Employed in studies investigating the effects of mycotoxins on cellular processes and genetic material.
Medicine: Utilized in research on carcinogenesis and the development of cancer therapies.
Industry: Applied in the development of detection methods for mycotoxin contamination in food and feed
Mechanism of Action
Aflatoxin R0 exerts its toxic effects primarily through the formation of reactive epoxide intermediates. These intermediates can bind to DNA, causing mutations and leading to carcinogenesis. The compound also induces oxidative stress, which contributes to its genotoxic and cytotoxic effects. Key molecular targets include DNA, proteins involved in cell cycle regulation, and enzymes involved in detoxification pathways .
Comparison with Similar Compounds
Aflatoxin B1: The most toxic and prevalent aflatoxin, known for its potent carcinogenicity.
Aflatoxin B2: Similar to aflatoxin B1 but with slightly lower toxicity.
Aflatoxin G1 and G2: Differ in their structural features and fluorescence properties but share similar toxicological profiles.
Uniqueness of Aflatoxin R0: this compound is unique in its specific structural features and the particular pathways it affects. While it shares common mechanisms of action with other aflatoxins, its distinct molecular structure can lead to different interaction patterns with biological targets, making it a valuable compound for comparative studies in mycotoxin research .
Biological Activity
Aflatoxins are a group of toxic compounds produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. Among these, Aflatoxin R0 is a lesser-known variant that has gained attention for its biological activity, particularly in relation to human health and food safety. This article explores the biological activity of this compound, including its mechanisms of toxicity, effects on cellular processes, and implications for health.
Overview of this compound
This compound is structurally related to other aflatoxins such as Aflatoxin B1 (AFB1) and Aflatoxin M1 (AFM1). While less studied than its more notorious counterparts, preliminary research suggests that this compound may exhibit significant biological activity that warrants further investigation.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Interaction : Similar to AFB1, this compound may intercalate into DNA, leading to mutagenic changes. This interaction can result in the formation of DNA adducts that disrupt normal cellular function and promote carcinogenesis.
- Estrogen Receptor Binding : Studies have indicated that aflatoxins can interact with estrogen receptors (ERα and ERβ), potentially leading to endocrine disruption. Molecular docking studies suggest that this compound may bind to these receptors, similar to other aflatoxins .
- Cytokine Modulation : Research has shown that aflatoxins can alter cytokine expression in immune cells. For instance, exposure to AFB1 has been linked to increased pro-inflammatory cytokines, which may also be relevant for understanding the immunotoxicity of this compound .
Biological Effects
The biological effects of this compound can be summarized as follows:
- Hepatotoxicity : Like other aflatoxins, this compound is expected to exert hepatotoxic effects. Acute exposure may lead to liver damage, while chronic exposure could contribute to liver cirrhosis and hepatocellular carcinoma (HCC) over time .
- Growth Impairment : Epidemiological studies have associated aflatoxin exposure with growth stunting in children. This effect may be mediated through nutritional deficiencies and immunosuppression caused by aflatoxins .
- Carcinogenic Potential : The carcinogenicity of aflatoxins is well-documented, with estimates suggesting that a significant percentage of HCC cases globally can be attributed to aflatoxin exposure. The exact role of this compound in this context remains to be fully elucidated .
Case Studies
Several case studies highlight the implications of aflatoxin exposure:
- Epidemiological Studies in Africa : Research indicates that populations in regions with high aflatoxin exposure have elevated rates of liver cancer. For instance, a study reported that 4.6% to 28.2% of global HCC cases could be linked to aflatoxins .
- Animal Models : In animal studies, exposure to various aflatoxins has demonstrated significant impacts on liver function and immune response. For example, rats exposed to AFB1 showed altered cytokine profiles and increased liver pathology .
- Food Safety Assessments : In Malaysia, studies have begun assessing the presence of aflatoxins in food products and their biomarkers in human samples. These assessments are crucial for understanding the public health impact of aflatoxins, including potential exposure to this compound .
Comparative Analysis of Aflatoxins
Property | Aflatoxin B1 | Aflatoxin M1 | This compound |
---|---|---|---|
Structure | Commonly studied | Metabolite of B1 | Less studied |
Hepatotoxicity | High | Moderate | Unknown |
Carcinogenic Potential | Yes | Yes | Potentially |
Estrogen Receptor Binding | Yes | Yes | Potentially |
Properties
IUPAC Name |
16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWLDSPNDMZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860434 |
Source
|
Record name | 1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.